Benzamide derivative 13
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Overview
Description
Benzamide derivative 13 is a compound belonging to the benzamide family, which is characterized by the presence of a benzene ring attached to an amide group. Benzamide derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science . This compound, in particular, has garnered attention for its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivative 13 typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions .
Industrial Production Methods: Industrial production of benzamide derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzamide derivative 13 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted benzamides
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces amines .
Scientific Research Applications
Benzamide derivative 13 has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: this compound has shown potential as an antitumor agent, with applications in cancer research and drug development.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzamide derivative 13 involves its interaction with specific molecular targets. For instance, some benzamide derivatives act as dopamine receptor antagonists, selectively targeting dopamine D2 and D3 receptors. This interaction can modulate neurotransmitter activity and has implications for the treatment of psychiatric disorders . Additionally, this compound may inhibit certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Nicotinamide: Similar in structure but contains a pyridine ring instead of a benzene ring.
Cinnamamide: Contains a phenylpropene group attached to the amide.
Other Benzamide Derivatives: Includes compounds like amisulpride, which also target dopamine receptors
Uniqueness: Benzamide derivative 13 stands out due to its specific molecular structure and the unique biological activities it exhibits. Its ability to selectively interact with certain molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C18H13Cl3N4O3 |
---|---|
Molecular Weight |
439.7 g/mol |
IUPAC Name |
2-chloro-N-[2-(3,4-dichlorophenyl)ethyl]-5-(3,5-dioxo-1,2,4-triazin-2-yl)benzamide |
InChI |
InChI=1S/C18H13Cl3N4O3/c19-13-4-2-11(25-18(28)24-16(26)9-23-25)8-12(13)17(27)22-6-5-10-1-3-14(20)15(21)7-10/h1-4,7-9H,5-6H2,(H,22,27)(H,24,26,28) |
InChI Key |
VLOHQHGTVRQRSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCNC(=O)C2=C(C=CC(=C2)N3C(=O)NC(=O)C=N3)Cl)Cl)Cl |
Origin of Product |
United States |
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